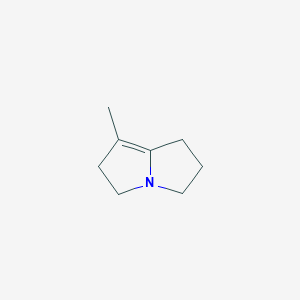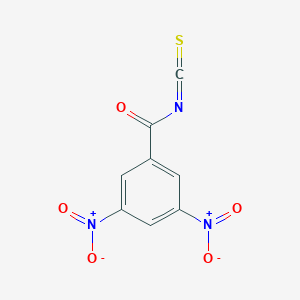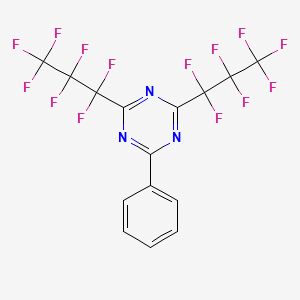![molecular formula C20H20 B14439629 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene CAS No. 78646-24-9](/img/structure/B14439629.png)
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two phenyl groups and a methyl group attached, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclic structure. For instance, the reaction of 1,3-diphenyl-1,3-butadiene with 2-methyl-1,3-butadiene in the presence of a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2-Norbornene: A bicyclic compound with a similar structure but lacking the phenyl groups.
2-Methyl-2-norbornene: Similar to 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene but without the phenyl groups.
2,3-Dimethylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with methyl groups but different substitution patterns.
Uniqueness
2-Methyl-1,3-diphenylbicyclo[221]hept-2-ene is unique due to the presence of both phenyl and methyl groups on the bicyclic framework, which imparts distinct chemical and physical properties
特性
| 78646-24-9 | |
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
2-methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-19(16-8-4-2-5-9-16)17-12-13-20(15,14-17)18-10-6-3-7-11-18/h2-11,17H,12-14H2,1H3 |
InChIキー |
NUCQZPSXXIKANL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2CCC1(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)


